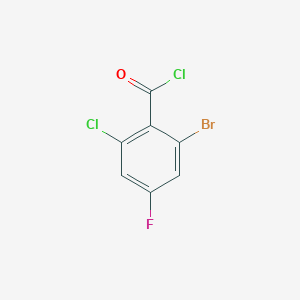

2-Bromo-6-chloro-4-fluorobenzoyl chloride

Übersicht

Beschreibung

2-Bromo-6-chloro-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO It is a derivative of benzoyl chloride, featuring bromine, chlorine, and fluorine substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-fluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride derivatives. One common method includes the following steps:

Chlorination: Benzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at specific positions on the benzene ring.

Bromination: The chlorinated benzoyl chloride is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.

Fluorination: Finally, the brominated and chlorinated benzoyl chloride is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Large quantities of benzoyl chloride are chlorinated in industrial reactors.

Controlled Bromination: The chlorinated product is then brominated in a controlled environment to ensure high yield and purity.

Efficient Fluorination: The final fluorination step is carried out using industrial-grade fluorinating agents to produce the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-chloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux.

Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts. Conditions involve the use of bases like potassium carbonate and solvents such as toluene or ethanol.

Hydrolysis: Reagents include water or aqueous sodium hydroxide. Conditions involve mild heating to accelerate the reaction.

Major Products Formed

Substitution Reactions: Products include substituted benzoyl chlorides with various functional groups.

Coupling Reactions:

Hydrolysis: The major product is 2-Bromo-6-chloro-4-fluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-chloro-4-fluorobenzoyl chloride is a chemical compound with diverse applications, primarily centered around its role as a versatile building block in chemical synthesis.

Scientific Research Applications

Chemical Synthesis this compound serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. The presence of bromine, chlorine, and fluorine substituents on the benzoyl chloride structure gives it unique chemical properties, facilitating various chemical reactions. The electron-withdrawing effects of the halogen substituents enhance the electrophilicity of the carbonyl carbon, which promotes its reactivity in organic synthesis.

Material Science It is also used in material science.

Applications in Kinase Inhibitors Imidazopyrazine derivatives,modified with an IMP (imidazo[1,2-a]pyrazine) moiety, have shown promise as BTK (Bruton's tyrosine kinase) inhibitors for autoimmune diseases . Similarly, research into activin receptor-like kinase 2 (ALK2) inhibitors has identified IMP derivatives as effective in animal models, demonstrating their potential in treating conditions like fibrodysplasia ossificans progressiva .

** anti-inflammatory and anti-cancer properties** Research into related compounds suggests that halogenated benzoyl derivatives may possess anti-inflammatory and anti-cancer properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-chloro-4-fluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways include:

Nucleophilic Attack: The electron-deficient carbonyl carbon in the benzoyl chloride moiety is susceptible to nucleophilic attack, leading to substitution reactions.

Palladium-Catalyzed Coupling: In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form biaryl products.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-6-chloro-4-fluorobenzoyl chloride can be compared with other similar compounds such as:

2-Chloro-4-fluorobenzoyl chloride: Lacks the bromine substituent, resulting in different reactivity and applications.

4-Fluorobenzoyl chloride: Lacks both bromine and chlorine substituents, making it less reactive in certain substitution and coupling reactions.

2-Bromo-4-chloro-6-fluorobenzoyl chloride: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical transformations.

Biologische Aktivität

2-Bromo-6-chloro-4-fluorobenzoyl chloride (CAS Number: 1805575-89-6) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C7H2BrClF, with a molecular weight of approximately 232.45 g/mol. The presence of bromine, chlorine, and fluorine atoms in its structure significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that halogenated benzoyl chlorides exhibit various antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of cell membrane integrity or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-4-chloro-6-fluorobenzoyl chloride | Candida albicans | 0.00195 - 0.0078 μg/mL |

| 4-Bromo-6-fluoro-1H-benzimidazole | Escherichia coli | IC50 = 51.4 μg/mL |

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects have been evaluated against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways or by generating reactive oxygen species (ROS).

Case Study: Anticancer Activity

A study investigated the effects of structurally related compounds on human breast cancer cells (MCF-7). The results indicated that halogenated derivatives led to significant reductions in cell viability, suggesting a promising avenue for further research into their anticancer potential.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Nucleophilic Substitution : The electrophilic nature of the carbonyl group allows for nucleophilic attack by biological targets.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways.

- Membrane Disruption : Halogenated compounds can integrate into lipid membranes, leading to increased permeability and cell death.

Safety and Toxicological Profile

While the potential therapeutic benefits are notable, safety assessments are crucial. Data indicate that exposure to halogenated compounds can lead to respiratory irritation and other health concerns. Long-term exposure may result in cumulative toxicity.

Table 2: Toxicological Data Summary

| Endpoint | Observations |

|---|---|

| Acute Toxicity | Potential respiratory irritant |

| Skin Sensitization | Possible sensitization upon prolonged exposure |

| Endocrine Disruption | No significant evidence found |

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAXFWGWPDXRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.